Lipophilicity vs. Ipriflavone: XLogP3 Comparison
The target compound exhibits a computed XLogP3 of 4.2 [1], compared with approximately 3.6 for ipriflavone (CAS 35212-22-7, 7-isopropoxy-3-phenyl-4H-chromen-4-one) [2]. This ~0.6 log-unit increase, attributable to the additional 2-methyl substituent, falls within a range known to enhance passive membrane permeability while remaining compliant with Lipinski's Rule of Five (XLogP3 ≤ 5). For cell-based assays where intracellular target access is rate-limiting, this difference may translate to a measurable improvement in cellular uptake, although direct comparative permeability data (PAMPA or Caco-2) are not currently available in the public domain for either compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | Ipriflavone (CAS 35212-22-7): XLogP3 ≈ 3.6 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); no experimental logP data available for either compound |
Why This Matters
A 0.6 log-unit increase in computed lipophilicity can shift predicted membrane permeability by approximately 2- to 3-fold based on established logP–permeability correlations, making the target compound the preferred choice over ipriflavone when intracellular target engagement in cell-based phenotypic screens is the primary experimental endpoint.
- [1] PubChem Compound Summary for CID 746453. Computed XLogP3 = 4.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/746453 (accessed 2026-04-24). View Source
- [2] PubChem Compound Summary for CID 3747 (Ipriflavone). Computed XLogP3 ≈ 3.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3747 (accessed 2026-04-24). View Source
